Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride

Vue d'ensemble

Description

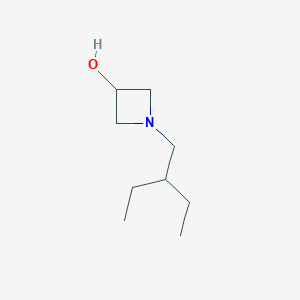

Molecular Structure Analysis

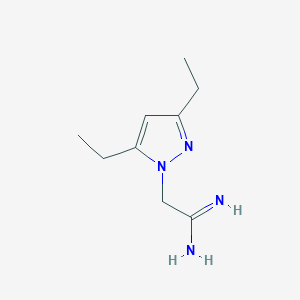

The molecular structure of Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride can be represented by the InChI code: 1S/C7H10N2.ClH/c1-6-3-2-4-7(5-8)9-6;/h2-4H,5,8H2,1H3;1H . The molecular weight of this compound is 158.63 .Physical And Chemical Properties Analysis

Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes is crucial for understanding drug metabolism and potential drug-drug interactions. Potent and selective chemical inhibitors are used to decipher the involvement of specific CYP isoforms in the metabolism of various drugs. This knowledge is essential for predicting potential interactions when multiple drugs are administered to patients. Although "Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride" was not mentioned, the study of chemical inhibitors like it can provide insights into drug metabolism pathways and the development of safer pharmaceuticals (S. C. Khojasteh et al., 2011).

Selective Catalytic Oxidation of Cyclohexene

The selective catalytic oxidation of cyclohexene is a topic of interest in chemical research due to its potential to produce various industrially relevant compounds. Controllable oxidation reactions can selectively afford targeted products, which are valuable for applications in both academia and industry. Research in this area focuses on optimizing reaction conditions and catalysts to improve selectivity and yield, which could be relevant when considering the chemical transformations of compounds similar to "Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride" (Hongen Cao et al., 2018).

Oxidation of Cyclohexane to Produce Ketone-Alcohol Oil

The oxidation of cyclohexane is an essential reaction for the industrial production of cyclohexanol and cyclohexanone, key intermediates in the manufacture of nylon. Research on improving the efficiency and selectivity of this reaction through various catalysts and conditions is directly relevant to the chemical industry. Such research might not mention "Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride" directly but underscores the importance of understanding and optimizing chemical reactions involving cyclohexane derivatives (A. Abutaleb & M. Ali, 2021).

Exploring Versatile Applications of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with the ability to form inclusion complexes, modifying the properties of the guest molecules. Their applications span pharmaceuticals, drug delivery systems, food, cosmetics, and more. While not directly related to "Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride," understanding the interactions and applications of cyclodextrins can provide insights into potential drug delivery systems and the stabilization of active pharmaceutical ingredients (N. Sharma & Ashish Baldi, 2016).

Mécanisme D'action

While the specific mechanism of action for Cyclohexyl(6-methylpyridin-2-yl)methanamine hydrochloride is not mentioned, it was synthesized for use as a ligand for imaging nicotinic acetylcholine receptors (nAChRs) in the central nervous system (CNS) using positron emission tomography (PET) in humans.

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propriétés

IUPAC Name |

cyclohexyl-(6-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.ClH/c1-10-6-5-9-12(15-10)13(14)11-7-3-2-4-8-11;/h5-6,9,11,13H,2-4,7-8,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZCZYBPSJBBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C2CCCCC2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1471931.png)

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)